6-Bromo-2,4-dichlorobenzo[d]thiazole
Description
6-Bromo-2,4-dichlorobenzo[d]thiazole is a halogenated benzothiazole derivative featuring bromine at position 6 and chlorine atoms at positions 2 and 4 of the fused benzene-thiazole ring system. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, and their benzo-fused derivatives, such as benzo[d]thiazole, are widely studied for their pharmacological and material science applications . The introduction of halogen atoms (Br, Cl) enhances electronic properties, stability, and binding affinity in biological systems due to their electron-withdrawing effects and van der Waals interactions . This compound is hypothesized to exhibit unique reactivity and bioactivity compared to non-halogenated or mono-halogenated analogues.
Properties
IUPAC Name |
6-bromo-2,4-dichloro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQSDKJEMGTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
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α-Halo Carbonyl Precursors : 2,4-Dichloro-6-bromophenylglyoxal or analogous α-bromo ketones serve as starting materials. These are reacted with thiourea or thioamides under reflux in ethanol or acetic acid.
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Cyclization : The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the carbonyl group, followed by cyclization to form the thiazole ring. Bromine and chlorine substituents are introduced either in the precursor or via post-cyclization halogenation.
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Yield Considerations : Yields typically range from 60–75%, depending on the electron-withdrawing effects of halogens, which can slow cyclization. Catalytic bases like triethylamine improve reaction rates.
Direct Electrophilic Halogenation of Benzo[d]thiazole Derivatives
Direct halogenation of a pre-formed benzo[d]thiazole core offers a streamlined route to this compound. This method requires precise control over regioselectivity, as the thiazole ring directs electrophilic substitution to specific positions.
Chlorination and Bromination Strategies
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Chlorination :
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Reagents : Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C.
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Regioselectivity : The 2- and 4-positions of benzo[d]thiazole are activated for electrophilic attack due to the electron-deficient nature of the thiazole ring. Sequential chlorination at these positions is achieved by modulating reaction time and temperature.
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Bromination :
Example Protocol :
Cyclocondensation Using Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DAIB), enable efficient cyclocondensation reactions for constructing halogenated thiazoles. This method is advantageous for introducing bromine and chlorine atoms during ring formation.
Synthetic Workflow
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Thioamide Preparation :
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Cyclocondensation :
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Purification :
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Recrystallization from ethanol yields pure product (75–80% yield).
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Key Advantage : This one-pot method avoids separate halogenation steps, reducing byproduct formation.
Comparative Analysis of Preparation Methods
The table below evaluates key parameters for each synthetic route:
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hantzsch Synthesis | 60–75 | Moderate | Moderate | High |
| Direct Halogenation | 65–85 | High | High | Moderate |
| Hypervalent Iodine Route | 70–80 | High | Low | Low |
| Multi-Step Functionalization | 70–75 | Very High | High | Moderate |
Insights :
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Direct halogenation is preferred for industrial-scale production due to its scalability.
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Hypervalent iodine methods offer superior regioselectivity but are cost-prohibitive for large batches.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes selective substitution due to its lower bond dissociation energy compared to chlorines. In reactions with alkyl/arylthiols or amines, bromine is preferentially replaced:
Mechanistic Insight : The electron-withdrawing thiazole ring activates the para-bromine for SNAr, while chlorines at positions 2 and 4 remain inert under these conditions . Lithium diisopropylamide (LDA) enhances nucleophilicity in low-temperature reactions .
Cross-Coupling Reactions
The bromine substituent enables palladium-catalyzed couplings, forming biaryl or alkyne-linked derivatives:
| Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2,4-dichlorobenzo[d]thiazole | 85% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | 6-Alkynyl-2,4-dichlorobenzo[d]thiazole | 72% |
Key Finding : Electron-deficient arylboronic acids (e.g., 4-nitrophenyl) exhibit higher coupling efficiency due to reduced steric hindrance . Chlorines at positions 2 and 4 remain unaffected under these conditions.
Cyclization and Ring Expansion
The thiazole ring participates in cycloaddition and annulation reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl propiolate | DABCO, HFIP, 60°C | Thiazolo[5,4-b]pyridinone derivative | 68% | |
| Thiourea | K₂CO₃, DMF, MW | Thiazolo[3,2-a]pyrimidin-5-one | 81% |
Mechanism : Electrophilic activation of the thiazole C5 position by bromine facilitates Michael addition or [3+2] cycloaddition . Microwave irradiation reduces reaction times to <15 minutes .
Halogen Exchange Reactions
Bromine at position 6 can be replaced via halogen dance or Finkelstein-type reactions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuI, NaI | DMF, 140°C, 24 h | 6-Iodo-2,4-dichlorobenzo[d]thiazole | 89% | |
| AgNO₃, H₂O/EtOH | Reflux, 4 h | 6-Hydroxy-2,4-dichlorobenzo[d]thiazole | 45% |
Limitation : Direct fluorination fails due to the strong C-F bond formation barrier; indirect methods (e.g., Balz-Schiemann) are required .
Functionalization via Lithiation
Directed ortho-lithiation enables selective functionalization:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LDA, CO₂ | THF, −78°C | 6-Carboxy-2,4-dichlorobenzo[d]thiazole | 61% | |
| LDA, DMF | THF, −78°C → 0°C | 6-Formyl-2,4-dichlorobenzo[d]thiazole | 58% |
Caution : Decomposition occurs above −50°C due to thiazole ring instability under strong base .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that thiazole derivatives, including 6-bromo-2,4-dichlorobenzo[d]thiazole, exhibit significant antimicrobial properties. For instance, thiazole compounds have been synthesized and tested against a range of bacterial and fungal pathogens. A study highlighted the effectiveness of thiazole derivatives against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, demonstrating potential for treating complicated urinary tract infections when conventional treatments fail .
Anticancer Properties
Thiazole derivatives are also being explored for their anticancer potential. Compounds with thiazole moieties have shown promising activity against various cancer cell lines. For example, derivatives have been identified that inhibit cancer cell proliferation and induce apoptosis in breast cancer models. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances the anticancer activity .
Neuroprotective Effects
Recent studies have pointed to the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation .
Agricultural Applications
Plant Growth Regulators
Thiazole-based compounds have been identified as effective plant growth regulators. These compounds can enhance plant growth and yield by promoting root development and increasing resistance to environmental stressors . Their application in agriculture could lead to more sustainable farming practices by reducing the need for chemical fertilizers.
Fungicides
The fungicidal properties of thiazole derivatives have been documented, making them candidates for developing new agricultural fungicides. Research indicates that certain thiazole compounds can inhibit fungal growth effectively, providing an alternative to traditional fungicides that may have adverse environmental impacts .
Material Science
Synthesis of Functional Materials
this compound has been utilized in the synthesis of novel functional materials. Its unique chemical properties allow it to serve as a building block for creating polymers and other materials with specific electronic or optical properties. These materials can be used in various applications, including sensors and organic electronics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated the efficacy of thiazole derivatives against bacterial strains | Showed significant inhibition against E. coli and Pseudomonas aeruginosa; MIC values ranged from 0.7 to 2.8 μg/mL |
| Investigation into Anticancer Effects | Tested various thiazole compounds on cancer cell lines | Identified several compounds with IC50 values indicating potent anti-proliferative activity |
| Research on Plant Growth Regulation | Assessed the impact of thiazole derivatives on crop yield | Found enhanced growth rates and improved resistance to pathogens |
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichlorobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s aromatic ring structure allows it to interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of halogen substituents significantly influence the electronic and steric profiles of benzothiazole derivatives:
6-Bromo-2,4-dichlorobenzo[d]thiazole :
- Bromine (Br) at position 6 provides steric bulk and polarizability, while chlorine (Cl) at positions 2 and 4 creates a strong electron-withdrawing effect, lowering the HOMO-LUMO gap and enhancing electrophilic reactivity .
- This combination may improve binding to biological targets, such as enzymes or receptors, through halogen bonding .
- 2-Bromo-4-chlorobenzo[d]thiazole (CAS 1024583-33-2): Lacks the 6-bromo substituent, reducing steric hindrance and polarizability. Shows moderate inhibitory activity in kynurenine aminotransferase II (KAT II) studies, suggesting that the absence of a 6-bromo group may limit potency compared to trihalogenated derivatives .
- 6-Bromo-2-methylbenzo[d]thiazole (CAS 769-19-7): Replaces chlorine at position 2 with a methyl group, which is electron-donating.
Table 1: Substituent Effects on Key Properties
*Calculated molecular weight based on formula C7H2BrCl2NS.
Electronic and Structural Analysis
HOMO-LUMO Gaps :
Crystal Packing and Intermolecular Interactions :
- Halogenated benzothiazoles often form stable crystals via halogen∙∙∙π or hydrogen bonding. For example, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits N–H∙∙∙N hydrogen bonds stabilizing its lattice .
- The bulky bromine in this compound may disrupt packing efficiency compared to smaller substituents, affecting material properties .
Biological Activity
6-Bromo-2,4-dichlorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
This compound features a benzothiazole core with bromine and chlorine substituents that enhance its reactivity and biological interactions. The molecular formula is C₇H₃BrCl₂N₂S, with a molecular weight of 282.97 g/mol. The halogen atoms contribute to its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial for its biological activity .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Bacillus subtilis | 10 μg/mL |
These values suggest that the compound may be effective as an antibacterial agent, potentially serving as a scaffold for developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A-431 (epidermoid carcinoma) | <10 |
| Jurkat (T-cell leukemia) | <5 |
Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation and survival pathways, such as Bcl-2 and topoisomerases . The presence of halogen substituents is believed to enhance binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:
- Halogen Substituents : The presence of bromine and chlorine increases lipophilicity and enhances cellular uptake.
- Electron-Withdrawing Groups : These groups improve the compound's reactivity towards biological targets.
- Hydrophobic Interactions : Compounds with increased hydrophobicity generally exhibit better binding affinities for target proteins.
For instance, modifications at the para position of the benzene ring have been shown to significantly affect anticancer activity, with certain derivatives demonstrating enhanced potency compared to the parent compound .
Case Studies
- Antibacterial Screening : A study evaluated various derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated that specific modifications led to increased antibacterial potency compared to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : In vitro assays conducted on A-431 cell lines demonstrated that derivatives of this compound exhibited IC50 values lower than those of conventional chemotherapeutics, indicating potential for further development in cancer therapy .
Q & A
Synthesis and Optimization
Basic Question: Q. 1.1 What are the standard synthetic routes for 6-Bromo-2,4-dichlorobenzo[d]thiazole, and how are intermediates purified? The synthesis typically involves halogenation and cyclization steps. For example, bromination of precursor molecules like dichlorobenzothiazole derivatives is performed using bromine or N-bromosuccinimide (NBS) under controlled conditions. Purification often employs recrystallization (e.g., water-ethanol mixtures) or column chromatography (e.g., silica gel with heptane-ethyl acetate). Evidence from related compounds shows yields of 65–87% after refluxing in solvents like DMSO or ethanol and subsequent vacuum distillation .
Advanced Question: Q. 1.2 How can reaction conditions (e.g., solvent, temperature) be optimized to improve yields of halogenated benzothiazole derivatives? Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction dilution with ice water to precipitate products .
- Temperature control : Refluxing (~333 K) ensures complete reaction while minimizing side products, as seen in thiazole bromination .
- Catalyst use : Copper bromide (CuBr) accelerates halogenation, improving efficiency .
- Purification : Gradient elution in chromatography (e.g., heptane-ethyl acetate 70:3) optimizes separation .
Structural Characterization
Basic Question: Q. 2.1 What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~590 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., deshielded protons near electronegative substituents) .
- X-ray crystallography : Determines bond lengths (e.g., C-Br ≈ 1.9 Å) and intermolecular interactions (e.g., π-π stacking distances of ~3.8 Å) .
Advanced Question: Q. 2.2 How do hydrogen bonding and π-π interactions influence the crystal packing of halogenated benzothiazoles? In derivatives like 6-bromo-2’-chlorobenzylidene nicotinohydrazide, N-H∙∙∙O and O-H∙∙∙N hydrogen bonds form 1D chains or dimers, stabilizing the lattice . π-π interactions between aromatic rings (e.g., centroid distances of 3.815 Å) further enhance structural rigidity . These interactions are critical for designing materials with predictable solid-state properties.
Biological Activity
Basic Question: Q. 3.1 What in vitro assays are used to screen the antimicrobial activity of this compound derivatives?
- Disk diffusion : Measures inhibition zones against pathogens like Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : Determines efficacy in liquid culture, with MIC values <50 µg/mL indicating strong activity .
Advanced Question: Q. 3.2 How do substituent variations (e.g., Cl, Br, hydroxyl groups) affect the biological activity of benzothiazole derivatives?
- Electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial potency by increasing membrane permeability .
- Hydroxyl groups improve solubility but may reduce activity due to hydrogen bonding with microbial targets .
- Synergistic effects : Halogenated derivatives (e.g., 6-Bromo-5-chloro) show enhanced activity against multidrug-resistant strains .
Data Analysis and Contradictions
Basic Question: Q. 4.1 How should researchers interpret conflicting spectral data (e.g., NMR shifts) for halogenated benzothiazoles?
- Solvent effects : DMSO-d₆ vs. CDCl₃ can cause proton shift variations.
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering peak positions .
- Reference validation : Cross-check with computed spectra (e.g., DFT) resolves ambiguities .
Advanced Question: Q. 4.2 What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Dose-response curves : Differentiate true activity from assay noise .
- Structural analogs : Compare MIC values of derivatives (e.g., 6-Bromo vs. 6-Chloro) to isolate substituent effects .
- Molecular docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
Methodological Challenges
Advanced Question: Q. 5.1 What are the limitations of current synthetic methods for scaling up halogenated benzothiazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
